molecular formula C11H10N2S B14654298 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- CAS No. 53243-14-4

1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)-

Cat. No.: B14654298
CAS No.: 53243-14-4
M. Wt: 202.28 g/mol
InChI Key: MAIOQASXPBJCMY-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core structure, which is a fusion of benzene and imidazole rings, with additional ethenyl and ethenylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of suitable catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core and the ethenylthio group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiols, and other nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Ethyl-substituted derivatives.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The ethenyl and ethenylthio groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without ethenyl and ethenylthio substituents.

    2-(Ethenylthio)-1H-benzimidazole: Lacks the additional ethenyl group.

    1H-Benzimidazole, 2-phenyl-: Substituted with a phenyl group instead of ethenyl and ethenylthio groups.

Uniqueness: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is unique due to the presence of both ethenyl and ethenylthio groups, which confer distinct chemical properties and enhance its reactivity and binding affinity in various applications .

Properties

CAS No.

53243-14-4

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

1-ethenyl-2-ethenylsulfanylbenzimidazole

InChI

InChI=1S/C11H10N2S/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2

InChI Key

MAIOQASXPBJCMY-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2N=C1SC=C

Origin of Product

United States

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